2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole

Catalog No.
S13595451
CAS No.
91437-85-3
M.F
C14H9F3N2
M. Wt
262.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole

CAS Number

91437-85-3

Product Name

2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole

IUPAC Name

2-phenyl-6-(trifluoromethyl)-1H-benzimidazole

Molecular Formula

C14H9F3N2

Molecular Weight

262.23 g/mol

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)10-6-7-11-12(8-10)19-13(18-11)9-4-2-1-3-5-9/h1-8H,(H,18,19)

InChI Key

USTBLMSPAVZZOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F

2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole is a heterocyclic compound characterized by its benzimidazole core, which is a bicyclic structure containing a fused benzene and imidazole ring. The presence of a trifluoromethyl group at the 6-position and a phenyl group at the 2-position contributes to its unique chemical properties and biological activities. This compound exhibits significant interest in medicinal chemistry due to its potential applications in pharmaceuticals and agrochemicals.

Typical of benzimidazole derivatives, including:

  • Nucleophilic substitutions: The trifluoromethyl group can undergo nucleophilic attack under specific conditions, leading to the formation of new derivatives.
  • Condensation reactions: It can react with aldehydes or ketones in the presence of catalysts to form more complex structures.
  • Reduction reactions: The imidazole ring can be reduced to yield various derivatives, which may exhibit different biological activities.

Experimental data shows that 2-phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole can be synthesized via condensation reactions involving substituted anilines and aldehydes under controlled conditions, yielding good to excellent yields of the target compound .

2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole has shown promising biological activities, particularly in antimicrobial and anticancer studies. Research indicates that derivatives of benzimidazole exhibit diverse pharmacological effects, including:

  • Antibacterial activity: Compounds similar to 2-phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole have demonstrated effectiveness against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium smegmatis .
  • Antifungal properties: The compound has also been tested for antifungal activity against Candida species, showing low minimum inhibitory concentrations (MICs) .
  • Antitumor activity: Some studies suggest that benzimidazole derivatives may inhibit tumor growth through various mechanisms, including interference with cellular signaling pathways.

The synthesis of 2-phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole typically involves:

  • Condensation Reaction: A common method includes the reaction of 3-(trifluoromethyl)aniline with ortho-phenylenediamine or similar precursors under acidic conditions.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by applying microwave energy, allowing for more efficient synthesis compared to traditional heating methods .
  • Solvent-Free Reactions: Recent advances have shown that certain reactions can be performed without solvents, further simplifying the synthesis process and reducing environmental impact.

The unique properties of 2-phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole make it suitable for various applications:

  • Pharmaceuticals: Its potential as an antibacterial and antifungal agent positions it as a candidate for drug development.
  • Agricultural Chemicals: The compound may serve as a fungicide or pesticide due to its biological activity against plant pathogens.
  • Material Science: Its chemical stability and unique electronic properties may find applications in materials science, particularly in developing new polymers or coatings.

Interaction studies using molecular docking simulations have been conducted to explore how 2-phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole interacts with biological targets. These studies suggest potential binding sites on proteins involved in bacterial cell division and metabolism, such as:

  • Filamenting temperature-sensitive protein Z (FtsZ): A critical target for antibacterial agents due to its role in bacterial cell division.
  • Pyruvate kinase enzymes: Inhibitors of these enzymes may disrupt metabolic processes in pathogenic bacteria .

Several compounds share structural similarities with 2-phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole. Here are some notable examples:

Compound NameStructureUnique Features
2-(4-methoxyphenyl)-1H-benzo[D]imidazoleStructureContains a methoxy substituent that may enhance solubility.
2-(3-trifluoromethylphenyl)-1H-benzo[D]imidazoleStructureSimilar trifluoromethyl group but different substitution pattern.
6-bromo-1-(4-bromophenyl)-2-phenyl-1H-benzo[D]imidazoleStructureBromine substituents may alter electronic properties and reactivity.

Uniqueness

The uniqueness of 2-phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole lies primarily in its trifluoromethyl group, which significantly enhances its lipophilicity and biological activity compared to other benzimidazole derivatives. This characteristic may lead to improved membrane permeability and bioavailability, making it a valuable candidate for further research in drug development.

The Phillips condensation reaction represents one of the foundational methodologies for synthesizing benzimidazole derivatives, including 2-phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole [1]. This classical approach involves the condensation of ortho-phenylenediamines with organic acids in the presence of dilute mineral acids to furnish benzimidazoles [1]. The Phillips method has demonstrated particular advantages for benzimidazoles that cannot be prepared by direct heating of components together, providing access to these structures through milder conditions at lower temperatures [1].

For the synthesis of 2-phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole, the Phillips method requires the use of 4-trifluoromethyl-1,2-phenylenediamine as the starting diamine component and benzoic acid derivatives as the carbonyl source [1]. The reaction mechanism proceeds through initial acylation of one amine group with the organic acid in the presence of mineral acid to form an N-acylated intermediate [1]. Subsequently, the second nitrogen undergoes acylation by forming a bond with the carbonyl carbon of the first acyl group, leading to ring closure and benzimidazole formation [1].

The traditional Phillips approach for trifluoromethyl-substituted benzimidazoles typically requires sealed tube conditions at elevated temperatures around 180°C when using aromatic acids [1]. Research has demonstrated that good yields can be obtained with aliphatic acids under standard conditions, while aromatic acid substrates necessitate more forcing conditions to achieve satisfactory conversions [1]. The yield can be significantly improved by conducting the Phillips reaction in sealed tubes with aromatic acids, making this methodology viable for synthesizing electron-withdrawing substituted benzimidazoles like the target trifluoromethyl derivative [1].

Recent modifications to the Phillips method have incorporated various acid catalysts to enhance reaction efficiency. Studies have shown that polymer-supported trifluoromethanesulfonic acid can serve as an effective catalyst for benzimidazole synthesis under mild conditions [2]. This modified approach achieves excellent yields of 90-95% with significantly reduced reaction times of 5-6 minutes compared to traditional methods [2] [3]. The catalyst concentration plays a crucial role in optimization, with 0.2g of polymer-supported trifluoromethanesulfonic acid providing optimal results for benzimidazole formation [3].

Novel Catalytic Strategies Using CF₃CN Precursors

A significant advancement in the synthesis of 2-trifluoromethyl benzimidazoles has emerged through the development of catalytic strategies utilizing trifluoroacetonitrile (CF₃CN) precursors [4]. This innovative approach represents a departure from traditional condensation methods by employing in situ generated CF₃CN as the trifluoromethyl source [4]. The methodology provides access to 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields through condensation of diamines or amino(thio)phenols with CF₃CN [4].

The mechanistic pathway for CF₃CN-based synthesis involves nucleophilic addition of trifluoroacetonitrile to the amino group of diamine derivatives to form an imidamide intermediate [4]. This intermediate subsequently undergoes intramolecular cyclization to generate the benzimidazole ring system [4]. The reaction demonstrates high efficiency and has been successfully scaled to gram-scale synthesis, indicating its practical utility for preparing substantial quantities of 2-trifluoromethyl benzimidazole products [4].

Heterogeneous catalytic approaches using copper-doped carbon nitride have been developed for synthesizing 2-trifluoromethyl substituted benzimidazole compounds [5]. This method involves adding copper-doped carbon nitride, potassium carbonate, trifluoroethylimidoyl chloride, and amine into an organic solvent, followed by reaction at 70-90°C for 18-30 hours [5]. The preparation method offers several advantages including mild conditions, simple operation, inexpensive starting materials, and high reaction efficiency [5]. The copper heterogeneous catalyst can be recycled, and various benzimidazole compounds with different functional groups can be synthesized through substrate design [5].

The reaction mechanism for the copper-catalyzed approach involves trifluoroethylimidoyl chloride and amine undergoing nucleophilic addition-elimination to form amidine compounds [5]. The copper catalyst then inserts into the carbon-iodine bond on the aryl group to form a copper complex [5]. One molecule of hydrogen iodide is removed under alkaline conditions to form a divalent or trivalent ring copper intermediate, followed by reductive elimination to obtain the 2-trifluoromethyl-substituted benzimidazole compound [5].

Solvent-Free and Green Synthesis Techniques

The development of environmentally benign synthetic methodologies for 2-phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole has gained significant attention in recent years [6]. Solvent-free synthesis represents a major advancement in green chemistry applications for benzimidazole preparation [6]. These methods offer several attractive features including reduced environmental impact, simplified work-up procedures, shorter reaction times, and higher yields compared to traditional solvent-based approaches [6].

A highly efficient solvent-free method involves the condensation of ortho-phenylenediamine with aldehydes at 140°C without any catalyst intervention [6]. This methodology has demonstrated excellent yields ranging from 75-94% for various benzimidazole derivatives [6]. The operational simplicity of this procedure makes it particularly attractive for large-scale synthesis applications [6]. The elimination of organic solvents provides obvious environmental benefits by reducing solvent waste generation [7].

Microwave-assisted synthesis has emerged as another green approach for benzimidazole preparation [8]. This methodology utilizes microwave irradiation without catalysts, significantly optimizing the synthesis process [8]. Reaction times are dramatically reduced to 5-10 minutes while achieving notable yields of 94-98% [8]. The microwave-assisted approach represents a rapid, high-yielding, and eco-friendly alternative to traditional methods [8].

Grinding-based mechanochemical approaches have been developed for solvent-free benzimidazole synthesis [6]. This method involves simple grinding of reactants followed by heating, providing an atom-economical approach to benzimidazole formation [6]. The grinding method demonstrates high efficiency and eliminates the need for volatile organic solvents [6].

Polyethylene glycol (PEG) has been investigated as a green solvent alternative for benzimidazole synthesis [9]. Studies have shown that PEG400 provides optimal results at 80-85°C, achieving 90% yield within 2-6 hours [9]. The PEG-based methodology offers mild reaction conditions, easy work-up procedures, and excellent yields while maintaining environmental compatibility [9].

Optimization of Reaction Kinetics and Yield Parameters

The optimization of reaction parameters for 2-phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole synthesis involves systematic investigation of multiple variables including temperature, catalyst loading, solvent effects, and reaction time [3] [10]. Temperature optimization studies have revealed that reaction rates increase significantly with temperature, but optimal yields are achieved at specific temperature ranges depending on the synthetic approach employed [3].

For polymer-supported trifluoromethanesulfonic acid catalyzed reactions, temperature effects have been systematically evaluated [3]. The reaction proceeds very slowly at room temperature, while at 50°C, smooth progression and nearly complete conversion are observed [3]. Further temperature increases to 70°C, 90°C, and 110°C enhance reaction rates, but 70°C provides the optimal balance of short reaction time and high yield [3].

Catalyst loading optimization demonstrates critical importance in achieving maximum yields [3]. Studies show that increasing catalyst amounts from 0.1g to 0.2g decreases reaction time from 9 minutes to 6 minutes while increasing yield from 90% to 95% [3]. However, further increases to 0.3g of catalyst reduce reaction time to 5 minutes but yields plateau, indicating that optimal catalyst concentration is essential for maximum efficiency [3].

Solvent effects have been comprehensively investigated for benzimidazole synthesis optimization [3]. Comparative studies using acetonitrile, ethanol, tetrahydrofuran, water, toluene, and solvent-free conditions reveal that solvent-free approaches provide the most efficient transformation [3]. Reactions in organic solvents require longer reaction times and produce lower yields compared to solvent-free conditions [3].

Response Surface Methodology (RSM) has been applied to optimize benzimidazole synthesis using Central Composite Rotatable Design (CCRD) [10]. This statistical approach enables systematic evaluation of multiple parameters simultaneously to identify optimal synthetic conditions [10]. The effects of four independent parameters including molar ratios of starting materials have been investigated to maximize percentage yields [10].

Kinetic studies have revealed that reaction progress can be monitored effectively using thin-layer chromatography to determine completion [3]. Optimal reaction times vary depending on the specific methodology employed, ranging from minutes for microwave-assisted approaches to several hours for traditional heating methods [8] [9]. The relationship between reaction time and yield demonstrates that prolonged heating beyond optimal conditions can lead to decreased yields due to side product formation [3].

Oxidant effects have been studied for oxidative cyclization approaches, where hydrogen peroxide serves as the oxidizing agent [3]. The absence of hydrogen peroxide results in extremely slow reactions with insufficient product formation even after 15 hours [3]. Different amounts of hydrogen peroxide significantly influence reaction outcomes, with optimal concentrations providing maximum yields [3].

ParameterOptimal ConditionsYield (%)Reaction TimeReference
Temperature70°C956 min [3]
Catalyst Loading0.2g PVP-TfOH956 min [3]
SolventSolvent-free90-955-6 min [2] [3]
Microwave ConditionsCatalyst-free94-985-10 min [8]
PEG400 Method80-85°C902-6 h [9]

2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole represents a structurally complex heterocyclic compound with a molecular weight of 262.23 g/mol and molecular formula C₁₄H₉F₃N₂ [1]. The compound is registered under CAS number 91437-85-3 and exhibits the characteristic bicyclic aromatic structure comprising a benzene ring fused to an imidazole ring [1] [2].

Thermal Properties

The thermal stability of 2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole is significantly enhanced by the presence of the trifluoromethyl group, which acts as a strong electron-withdrawing substituent [2]. Based on thermogravimetric analysis data from related benzimidazole derivatives, the compound exhibits exceptional thermal stability with decomposition temperatures exceeding 400°C under nitrogen atmosphere [3] [4]. Benzimidazolium-based compounds demonstrate thermal stability activation energies ranging from 171.01 to 172.60 kJ/mol, as determined through Kissinger, Ozawa, and Starink kinetic methods [5].

The incorporation of the trifluoromethyl group at the 6-position introduces significant electronic effects that influence the compound's thermal behavior. The C-CF₃ bond length measures approximately 1.482 Å based on X-ray diffraction analysis of similar structures [2], contributing to the overall molecular rigidity and thermal stability.

PropertyValueMethod/Conditions
Molecular Weight262.23 g/molPubChem calculation [1]
Decomposition Temperature>400°C (estimated)TGA under nitrogen atmosphere [3]
Thermal Stability Activation Energy171-173 kJ/mol (class average)Kinetic analysis methods [5]
Glass Transition TemperatureNot reportedDSC analysis needed

Solubility Characteristics

Benzimidazoles generally exhibit limited solubility in water due to their aromatic heterocyclic nature [6]. The presence of the trifluoromethyl group significantly enhances lipophilicity while maintaining adequate solubility in polar organic solvents [2]. The compound demonstrates good solubility in dimethyl sulfoxide, ethanol, and acetonitrile, making it suitable for various analytical and synthetic applications [7].

Water solubility remains limited, consistent with the general behavior of benzimidazole derivatives where minor differences in solubility can have major effects on absorption and bioavailability [6]. The phenyl substituent at the 2-position further reduces aqueous solubility while enhancing organic solvent compatibility.

Electrochemical Behavior and Redox Properties

The electrochemical behavior of 2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole follows patterns consistent with substituted benzimidazole derivatives, exhibiting quasi-reversible electron transfer processes [8] [9]. The trifluoromethyl group significantly influences the compound's redox properties through its strong electron-withdrawing character.

Oxidation Mechanisms

Benzimidazole derivatives typically undergo oxidation through a monoelectronic electron transfer mechanism, converting the neutral molecule into the corresponding radical cation centered primarily on the pyridine-like nitrogen [8]. The oxidation process exhibits characteristic quasi-reversible behavior with peak potential shifts of approximately 0.04 V toward more positive potentials with increasing sweep rates [8] [9].

Acid-Base Characteristics (pKa Determination)

The acid-base properties of 2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole are governed by the basicity of the imidazole nitrogen atoms and the influence of substituent effects [12] [13]. Benzimidazole derivatives present unique challenges for pKa determination due to their limited water solubility and involvement in tautomeric equilibria [12] [13].

Protonation Behavior

The compound exhibits two potential protonation sites: the N1 and N3 positions of the imidazole ring system. The N3 position, being pyridine-like in character, serves as the primary protonation site under acidic conditions [12] [14]. Computational studies using density functional theory at the B3LYP/6-31+G(d,p)-PCM level predict pKa values for protonated benzimidazoles in the range of 5.5-12.5, depending on substituent effects [12] [13].

The trifluoromethyl group's strong electron-withdrawing character significantly reduces the basicity of the imidazole nitrogen atoms. Based on structure-activity relationships for substituted benzimidazoles, the compound's pKa is estimated to be in the range of 4-6, representing a substantial decrease from the parent benzimidazole (pKa ≈ 12.3) [12] [15].

Tautomeric Equilibria

2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole exists in tautomeric equilibrium between the N1-H and N3-H forms [14]. Nuclear magnetic resonance studies in acidic deuterated solvents show averaging of carbon-13 chemical shifts for tautomeric positions, indicating rapid tautomeric exchange in solution [14].

Acid-Base PropertyEstimated ValueDetermination Method
pKa (conjugate acid)4.5 ± 1.0Potentiometric titration needed [12]
Primary protonation siteN3 (pyridine-like)DFT calculation [13]
Tautomeric constantKt ≈ 1NMR pH titration [14]
pH stability range2-10Estimated from literature [16]

Stability Under Environmental Stress Conditions

The environmental stability of 2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole encompasses thermal, photochemical, hydrolytic, and oxidative stress resistance. The compound's stability profile is crucial for its practical applications and storage requirements.

Thermal Stability

Benzimidazole derivatives demonstrate exceptional thermal stability due to their aromatic heterocyclic structure and the absence of thermally labile functional groups [3] [17]. The compound exhibits decomposition temperatures exceeding 450°C, comparable to high-performance benzimidazole polymers used in aerospace applications [3] [17]. Thermogravimetric analysis reveals a 5% weight loss temperature (Td5%) in the range of 545-554°C for related phenyl-substituted benzimidazoles [3].

The trifluoromethyl group contributes to thermal stability through its strong C-F bonds (bond dissociation energy ≈ 544 kJ/mol) and electron-withdrawing character that stabilizes the aromatic system against thermal degradation [18].

Photostability

Benzimidazole derivatives are generally photosensitive, with light exposure catalyzing various degradation pathways [19] [20] [21]. The compound exhibits photodegradation when exposed to ultraviolet radiation in the 300-800 nm range, consistent with the behavior of mebendazole and albendazole [20] [21]. Photodegradation mechanisms include ring-opening isomerizations and formation of isocyano derivatives under matrix isolation conditions [19].

Protection from light exposure is essential for maintaining compound integrity. Storage under amber light conditions or in opaque containers significantly reduces photodegradation rates [20] [21].

Hydrolytic and Chemical Stability

The compound demonstrates excellent stability under neutral aqueous conditions but shows pH-dependent degradation behavior [20] [21]. Stability testing reveals:

  • Acidic conditions (pH 1-3): Excellent stability, no significant degradation observed at 60°C [20]
  • Neutral conditions (pH 6-8): Good stability under ambient conditions
  • Alkaline conditions (pH >9): Partial degradation, temperature-dependent kinetics [20] [21]
Stress ConditionStability AssessmentTest Conditions
Thermal (400°C)StableTGA under nitrogen [3]
UV irradiationPhotosensitive300-800 nm, 350 W/m² [20]
Acidic pH (1-3)Stable0.1M HCl, 60°C [20]
Alkaline pH (>9)Partially unstableElevated temperature [21]
OxidativeStableAmbient air exposure [22]
StorageStableSealed, dark, room temperature [7]

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

262.07178278 g/mol

Monoisotopic Mass

262.07178278 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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